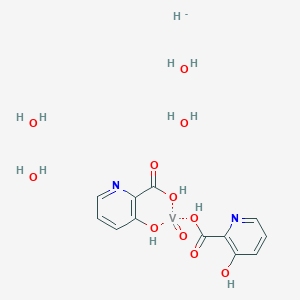
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate is a complex compound that combines the properties of hydride, 3-hydroxypyridine-2-carboxylic acid, and oxovanadium in a tetrahydrate form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with vanadium oxides in the presence of a hydride source. The reaction is carried out in an aqueous medium, and the product is isolated as a tetrahydrate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as crystallization and filtration are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium complexes.
Reduction: It can be reduced to lower oxidation state vanadium species.
Substitution: Ligand exchange reactions can occur, where the 3-hydroxypyridine-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium(V) complexes, while reduction reactions may produce vanadium(III) species.
Aplicaciones Científicas De Investigación
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form various metal complexes.
Medicine: Research is ongoing into its potential use as an insulin mimetic for diabetes treatment.
Industry: It is used in catalysis and material science for developing new catalytic processes and materials.
Mecanismo De Acción
The mechanism of action of hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a redox agent, influencing various biochemical pathways. Its ability to mimic insulin action is attributed to its interaction with insulin receptors and subsequent activation of downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A simpler form without the vanadium component.
Oxovanadium complexes: Various oxovanadium complexes with different ligands.
Vanadium pentoxide: A common vanadium compound used in oxidation reactions.
Uniqueness
Hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate is unique due to its combination of hydride, 3-hydroxypyridine-2-carboxylic acid, and oxovanadium in a single complex. This combination imparts unique redox properties and potential biological activities that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C12H19N2O11V- |
|---|---|
Peso molecular |
418.23 g/mol |
Nombre IUPAC |
hydride;3-hydroxypyridine-2-carboxylic acid;oxovanadium;tetrahydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;;-1 |
Clave InChI |
DBFDMPTUWZUENE-UHFFFAOYSA-N |
SMILES canónico |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780579.png)
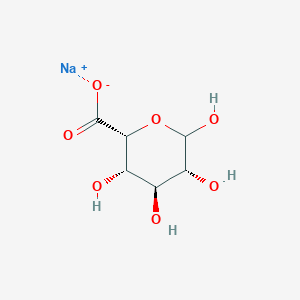
![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)
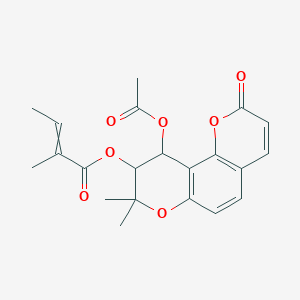

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780610.png)
![(2E)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B10780620.png)
![(3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780627.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aS,6bR,12aR)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780631.png)
![(2S,3S,4R,5S,6R)-2-[(2R,3S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780639.png)
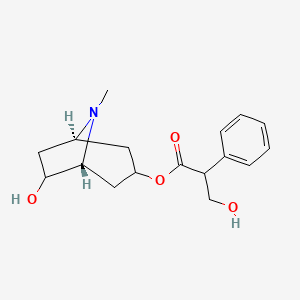
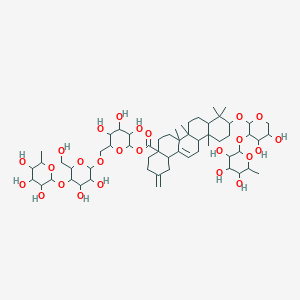
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780655.png)
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
